4-Nitrobenzonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5383. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJIFDNZPGLLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060706 | |

| Record name | Benzonitrile, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-72-7 | |

| Record name | 4-Nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QKT535WUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrobenzonitrile: Structure, Properties, and Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Nitrobenzonitrile (4-NBN), a pivotal chemical intermediate in various industrial and research applications. The document details its chemical structure, physicochemical properties, spectral characteristics, and established synthesis protocols. Furthermore, it explores the compound's reactivity, key applications in pharmaceutical synthesis and material science, and its emerging role as a potential radiosensitizer in cancer therapy. Safety and toxicological data are also summarized to ensure proper handling and use.

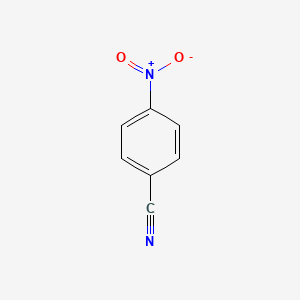

Chemical Identity and Structure

This compound, also known as p-nitrobenzonitrile or 4-cyanonitrobenzene, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted at the para (1,4) positions with a nitro group (-NO₂) and a nitrile group (-C≡N).[1] These electron-withdrawing groups significantly influence the molecule's reactivity and physicochemical properties.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| Synonyms | 4-Cyanonitrobenzene, p-Nitrobenzonitrile, Benzonitrile, 4-nitro-[2][4][5][6] |

| CAS Number | 619-72-7[1][2][4] |

| Molecular Formula | C₇H₄N₂O₂[2][3][4][6] |

| Molecular Weight | 148.12 g/mol [2][4][6] |

| InChI Key | NKJIFDNZPGLLSH-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | C1=CC(=CC=C1C#N)--INVALID-LINK--[O-][2][3] |

| EC Number | 210-610-0[2] |

| PubChem CID | 12090[2][4] |

Physicochemical Properties

This compound is a pale yellow crystalline solid under standard conditions.[4][7] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Light yellow to beige crystalline powder[3][4][5] |

| Melting Point | 144-149 °C[3][4][8][9] |

| Boiling Point | 315 °C (decomposes)[10] |

| Density | 1.32 g/cm³ at 20°C[10] |

| Water Solubility | 1.65 g/L (slightly soluble)[5][11] |

| Organic Solvent Solubility | Soluble in DMSO, DMF, acetone, dichloromethane, ethyl acetate (B1210297), chloroform, acetic acid, and hot ethanol.[5][7][10] Slightly soluble in ether.[5] |

The solubility of this compound is temperature-dependent, increasing with a rise in temperature.[7] In binary solvent systems, its solubility is highest in pure ethyl acetate compared to alcohols like methanol, ethanol, and propanol.[12]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are provided below.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Data and Interpretation |

| ¹H NMR | (400 MHz, CDCl₃) δ: 8.37 (d, J=8.7 Hz, 2H, Ar-H ortho to NO₂), 7.90 (d, J=8.7 Hz, 2H, Ar-H ortho to CN).[13] |

| ¹³C NMR | (101 MHz, CDCl₃) δ: 150.06, 133.50, 124.30, 118.35, 116.80.[13] |

| Infrared (IR) | (KBr) ν: 2227 cm⁻¹ (strong, sharp peak characteristic of C≡N stretching).[13] |

| Mass Spectrometry | Molecular Weight: 148.1189.[14] |

Synthesis and Experimental Protocols

This compound can be synthesized via several routes, including the dehydration of 4-nitrobenzamide, the Sandmeyer reaction on 4-nitroaniline, and the oxidation of 4-nitrotoluene (B166481) derivatives.[15] A well-established laboratory-scale synthesis involves the reaction of p-nitrobenzoic acid with p-toluenesulfonamide (B41071) and phosphorus pentachloride.

Caption: Key steps in the synthesis of this compound.

Experimental Protocol: Synthesis from p-Nitrobenzoic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[15]

Materials:

-

p-Nitrobenzoic acid (0.6 mole)

-

p-Toluenesulfonamide (0.64 mole)

-

Phosphorus pentachloride (1.26 moles)

-

Pyridine (240 ml)

-

5% Sodium hydroxide (B78521) solution

-

Deionized water

Procedure:

-

Reaction Setup: In a 1-liter round-bottomed flask within a fume hood, thoroughly mix p-nitrobenzoic acid and p-toluenesulfonamide.[15]

-

Reagent Addition: Add phosphorus pentachloride to the mixture and stir manually to ensure mixing.[15]

-

Initiation and Heating: Gently warm the mixture using a hot-air bath to initiate the reaction. An initial exothermic reaction may need to be controlled with a cold-water bath.[15]

-

Distillation: Once the initial reaction subsides and the mixture becomes mostly liquid, gradually raise the temperature to 200–205°C. Maintain this temperature until no more phosphorus halides distill over (approx. 30 minutes).[15]

-

Workup: Cool the reaction mixture. Carefully add pyridine and warm gently with stirring until the solid dissolves.[15]

-

Precipitation: Cautiously add 1.1 liters of water to the solution with stirring to precipitate the crude product. The initial addition should be very slow due to the vigorous reaction.[15]

-

Purification: Filter the resulting suspension and wash the solid with water. Suspend the crude solid in 400 ml of 5% sodium hydroxide solution and stir for 30 minutes to remove acidic byproducts.[15]

-

Isolation: Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain this compound. The expected yield is 85-90%.[15] Further purification can be achieved by recrystallization from 50% acetic acid.[15]

Chemical Reactivity and Applications

The presence of both the nitro and nitrile functional groups makes this compound a versatile building block in organic synthesis.[1][7]

-

Pharmaceuticals and Agrochemicals: It serves as a key intermediate in the synthesis of a wide range of compounds, including antihypertensive drugs, agents targeting the central nervous system (CNS), and fungicides.[4][10][16]

-

Dyes and Pigments: The chromophoric properties imparted by the nitro group allow for its use in the production of dyes.[1]

-

Material Science: It is applied in the development of advanced materials such as polymers and specialized coatings.[4]

-

Key Reactions: The nitro group can be readily reduced to an amino group, yielding 4-aminobenzonitrile, another crucial industrial intermediate.[1] The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine.

Caption: Reduction of this compound.

Role in Drug Development: Radiosensitization

Recent research has highlighted the potential of this compound as a radiosensitizer in cancer treatment.[1] Radiosensitizers are compounds that increase the susceptibility of tumor cells to radiation therapy. Studies suggest that this compound can interact with radical species generated during radiotherapy, enhancing the oxidative damage inflicted upon cancer cells.[1]

Caption: Logical workflow of 4-NBN as a radiosensitizer.

Safety and Toxicology

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.[1][17]

Table 4: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[2][18] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2][18] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2][18] |

| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life[18] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1] All handling should be done in a well-ventilated area or a chemical fume hood.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[17]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from heat and ignition sources.[1][11]

-

Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and hydrogen cyanide.[5][17]

Ecotoxicity: The compound is harmful to aquatic organisms. The 96-hour LC50 for the fathead minnow (Pimephales promelas) is 24.4 mg/L.[18] Proper disposal in accordance with local regulations is mandatory to prevent environmental contamination.[18]

References

- 1. Buy this compound | 619-72-7 [smolecule.com]

- 2. This compound | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 128481000 [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound | 619-72-7 [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. nbinno.com [nbinno.com]

- 11. jnfuturechemical.com [jnfuturechemical.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Page loading... [wap.guidechem.com]

- 14. Benzonitrile, 4-nitro- [webbook.nist.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Page loading... [guidechem.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzonitrile, a pale yellow crystalline solid, is a pivotal intermediate in the synthesis of a wide array of organic compounds. Its unique molecular structure, featuring both a nitro and a nitrile group on a benzene (B151609) ring, imparts a distinct reactivity profile that is leveraged in the pharmaceutical, agrochemical, and dye industries. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical utility.

Physical Properties

This compound is a solid at room temperature, appearing as light yellow to beige crystals.[1][2] Its key physical properties are summarized in the tables below, providing a consolidated reference for laboratory and industrial applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₂ | [3][4][5] |

| Molecular Weight | 148.12 g/mol | [3][4][5] |

| Appearance | Pale yellow crystalline powder | [5][6][7] |

| Melting Point | 142 - 152 °C | [1][3][4][5] |

| Boiling Point | ~315 °C (decomposes) | [5][8] |

| Density | 1.31 - 1.40 g/cm³ | [4][5][7][8] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 1.65 g/L (slightly soluble) | Not Specified | [6][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [5] |

| Dimethylformamide (DMF) | Soluble | Not Specified | [5] |

| Ethanol | Slightly soluble | Not Specified | [5][6] |

| Acetone | Soluble | Not Specified | [7][9] |

| Dichloromethane (DCM) | Soluble | Not Specified | [7] |

| Ethyl Acetate (B1210297) | Soluble | Not Specified | [7] |

| Methanol | Soluble | Not Specified | [10][11] |

| n-Propanol | Soluble | Not Specified | [10][11] |

| Isopropanol | Soluble | Not Specified | [10][11] |

The solubility of this compound generally increases with temperature.[7][10][11] In a study of its solubility in binary solvent mixtures of ethyl acetate with various alcohols, the dissolving capacity was found to be highest in ethyl acetate, followed by methanol, ethanol, n-propanol, and isopropanol.[10][11]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the electron-withdrawing nitro (-NO₂) and nitrile (-C≡N) groups at the para position of the benzene ring.[7][12] This electronic arrangement makes the aromatic ring susceptible to nucleophilic substitution and influences the reactivity of the functional groups.

Key Chemical Characteristics:

-

Intermediate in Organic Synthesis: It is a crucial building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as agrochemicals and specialty dyes.[3][6]

-

Reactivity with Nucleophiles: The compound's structure allows for reactions with various nucleophiles.[3][12]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, forming 4-aminobenzonitrile, a key intermediate in the production of various pharmaceuticals.[12]

-

Stability: this compound is stable under normal laboratory conditions.[7][13]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[13]

-

Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[13]

Experimental Protocols

Synthesis of this compound from p-Nitrobenzoic Acid

This protocol describes a laboratory-scale synthesis of this compound from p-nitrobenzoic acid using p-toluenesulfonamide (B41071) and phosphorus pentachloride.

Materials:

-

p-Nitrobenzoic acid

-

p-Toluenesulfonamide

-

Phosphorus pentachloride

-

Pyridine

-

5% Sodium hydroxide (B78521) solution

-

Deionized water

-

50% Acetic acid (for recrystallization)

Procedure:

-

In a round-bottomed flask, thoroughly mix p-nitrobenzoic acid (0.6 mole) and p-toluenesulfonamide (0.64 mole).

-

In a fume hood, carefully add phosphorus pentachloride (1.26 moles) to the mixture and stir to facilitate mixing.

-

Gently warm the reaction mixture in a hot-air bath to initiate the reaction. Be prepared to cool the flask with a cold-water bath to control the initial exothermic reaction.

-

Once the initial reaction subsides and the mixture becomes mostly liquid, gradually raise the temperature to 200–205 °C and maintain this temperature until no more material distills.

-

Cool the reaction mixture and add 240 ml of pyridine, warming gently with stirring until the solution is complete.

-

Cautiously add 1.1 L of water to the solution with stirring.

-

Cool the resulting suspension and filter the solid product.

-

Wash the solid with water and then suspend it in 400 ml of 5% sodium hydroxide solution. Stir for 30 minutes.

-

Filter the solid, wash thoroughly with water, and dry to obtain the crude this compound.

-

The product can be further purified by recrystallization from 50% acetic acid.[14]

Reduction of this compound to 4-Aminobenzonitrile

This protocol outlines the selective reduction of the nitro group of this compound to an amine using indium metal in the presence of ammonium (B1175870) chloride.

Materials:

-

This compound

-

Ethanol

-

Ammonium chloride

-

Indium powder

-

Dichloromethane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, prepare a suspension of this compound in ethanol.

-

Add a solution of ammonium chloride in water to the suspension.

-

Add indium powder to the mixture.

-

Heat the resulting mixture at reflux for 2.5 hours.

-

Allow the reaction mixture to cool to room temperature, then dilute with water and filter.

-

Extract the filtrate with multiple portions of dichloromethane.

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Dissolve the crude product in dichloromethane, warm to concentrate, and then add hexane.

-

Allow the solution to stand in a refrigerator overnight to induce crystallization.

-

Filter the crystals to obtain pure 4-aminobenzonitrile.[12]

HPLC Analysis of this compound

This method provides a framework for the analysis of this compound using reverse-phase high-performance liquid chromatography (HPLC).

Instrumentation and Conditions:

-

Column: Newcrom R1 column[7]

-

Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[7]

-

Detection: UV detector

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.3-0.5 mg/ml.

-

Injection Volume: 1 µL

-

Flow Rate: 1 ml/min

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the HPLC system and the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution.

-

Run the analysis and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively, against a standard of known concentration.

Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent(s)

-

Vials with caps

-

Analytical balance

-

Shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a vial.

-

Seal the vial and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. An overhead shaker or vortex mixer can be used.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Mandatory Visualizations

The following diagrams illustrate key chemical transformations and experimental workflows related to this compound.

Caption: A simplified diagram illustrating the reduction of this compound.

Caption: A workflow diagram for determining the solubility of this compound.

Spectral Data

Spectral data are crucial for the identification and characterization of this compound.

-

¹H NMR (CDCl₃): δ 8.35 (d, J = 8.0Hz, 2H), 7.89 (d, J = 8.0Hz, 2H).[15]

-

¹³C NMR (CDCl₃): δ 150.0, 133.4, 124.2, 118.2, 116.7.[15]

-

Infrared (IR) and Mass Spectrometry (MS): Comprehensive IR and MS data are available in public databases such as the NIST WebBook and PubChem.[16][17][18]

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: Fatal if swallowed, and toxic if it comes into contact with skin or is inhaled.[12][13][16][19] It can cause skin and eye irritation.[6][12]

-

Safety Precautions: Handle in a well-ventilated area, preferably in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Avoid creating dust.[13]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4][13] Keep containers tightly closed.

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a versatile and valuable chemical intermediate with a well-defined set of physical and chemical properties. This guide has provided a detailed overview of its characteristics, including quantitative data, experimental protocols for its synthesis and analysis, and safety considerations. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this important compound.

References

- 1. benchchem.com [benchchem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis routes of 4-Methyl-2-nitrobenzonitrile [benchchem.com]

- 7. Separation of Benzonitrile, 4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. prepchem.com [prepchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 11. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. materialneutral.info [materialneutral.info]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. apps.nelac-institute.org [apps.nelac-institute.org]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. benchchem.com [benchchem.com]

- 18. CN110642723A - Synthesis method of p-nitro-o-toluidine - Google Patents [patents.google.com]

- 19. Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01187A [pubs.rsc.org]

An In-depth Technical Guide to 4-Nitrobenzonitrile (CAS 619-72-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrobenzonitrile (CAS 619-72-7), a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, safety and handling protocols, synthesis and purification methods, analytical procedures, and its role in the development of bioactive molecules.

Core Compound Details

This compound, also known as p-nitrobenzonitrile or 4-cyanonitrobenzene, is an aromatic compound featuring both a nitro group (-NO₂) and a nitrile group (-C≡N) attached to a benzene (B151609) ring at the para position.[1] This dual functionality makes it a valuable precursor for a wide range of chemical transformations.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | References |

| CAS Number | 619-72-7 | [3] |

| Molecular Formula | C₇H₄N₂O₂ | [3] |

| Molecular Weight | 148.12 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 144-147 °C | [4] |

| Boiling Point | Data not readily available | |

| Solubility | Sparingly soluble in water (1.65 g/L), soluble in organic solvents like ethanol (B145695) and acetone. | [5] |

| InChI | InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H | [3] |

| InChIKey | NKJIFDNZPGLLSH-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=CC=C1C#N)--INVALID-LINK--[O-] | [6] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7]

-

Handling: Avoid breathing dust, mist, or spray. Do not get in eyes, on skin, or on clothing. Use only in a well-ventilated area.[7]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[8]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, call a poison center or doctor immediately. For skin contact, wash with plenty of water.[7]

Synthesis and Purification

Several methods have been reported for the synthesis of this compound, with the choice of method often depending on the starting materials, desired scale, and reaction conditions.

Synthesis from p-Nitrobenzoic Acid

A common laboratory-scale synthesis involves the reaction of p-nitrobenzoic acid with p-toluenesulfonamide (B41071) in the presence of phosphorus pentachloride.[9]

Experimental Protocol:

-

Reaction Setup: In a 1-L round-bottomed flask, mix 100.3 g (0.6 mole) of p-nitrobenzoic acid and 109.9 g (0.64 mole) of p-toluenesulfonamide.

-

Reagent Addition: Cautiously add 262.2 g (1.26 moles) of phosphorus pentachloride to the mixture with manual stirring.

-

Reaction: Gently heat the mixture in a hot-air bath to initiate the reaction. Once the initial vigorous reaction subsides, gradually raise the temperature to 200-205 °C and maintain until no more material distills.[9]

-

Work-up:

-

Cool the reaction mixture and dissolve it in 240 mL of pyridine.

-

Cautiously add 1.1 L of water with stirring.

-

Filter the resulting suspension and wash the solid with water.

-

Suspend the solid in 400 mL of 5% sodium hydroxide (B78521) solution and stir for 30 minutes.

-

Filter the solid, wash thoroughly with water, and dry to obtain the crude p-nitrobenzonitrile.[9]

-

-

Purification: The crude product can be purified by recrystallization from 50% acetic acid (6.5 mL per gram).[9]

Caption: Synthesis workflow of this compound from p-nitrobenzoic acid.

Synthesis from 4-Nitrobenzaldehyde (B150856)

Another method involves the conversion of 4-nitrobenzaldehyde to this compound using hydroxylamine (B1172632) hydrochloride in dimethyl sulfoxide (B87167) (DMSO).[10]

Experimental Protocol:

-

Reaction Setup: To 50 mL of DMSO, add 4-nitrobenzaldehyde (5 g, 1 eq.) and hydroxylamine hydrochloride (4.24 g, 1.85 eq.).[10]

-

Reaction: Heat the mixture to 100 °C and react for 30 minutes.[10]

-

Work-up and Purification: The reaction mixture is subjected to water precipitation, filtration, and column chromatography to yield a pale yellow solid of this compound.[10]

Caption: Synthesis of this compound from 4-nitrobenzaldehyde.

Applications in Drug Development and Agrochemicals

This compound serves as a critical building block in the synthesis of various pharmaceuticals and agrochemicals due to the versatile reactivity of its nitro and nitrile groups.

Synthesis of 4-Aminobenzonitrile

A primary application of this compound is its reduction to 4-aminobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals.[2] A common method for this reduction is the use of tin(II) chloride (SnCl₂).

Experimental Protocol for Reduction:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-aminobenzonitrile.

-

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Caption: Reduction of this compound to 4-Aminobenzonitrile.

Precursor to Agrochemicals

This compound is a precursor in the synthesis of the fungicide 1,3-bis(4-cyanobenzyloxy)propane.[11] This fungicide has shown high efficacy against gray mold disease.[11] The synthesis involves the conversion of the nitro group to a hydroxyl group, which is then etherified.

Role as a Radiosensitizer

This compound has been investigated for its potential as a radiosensitizer in cancer therapy.[12] Radiosensitizers are compounds that make tumor cells more susceptible to radiation treatment. The mechanism is believed to involve the formation of radical adducts with α-alkoxyalkyl radicals generated during the radiolysis of water.[12] These adducts can then undergo fragmentation, leading to oxidative damage within the cancer cells. However, specific signaling pathways involved require further research.

Analytical Methods

Accurate and reliable analytical methods are crucial for quality control and reaction monitoring of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for assessing the purity of this compound. A typical reverse-phase method is outlined below.

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water mixture |

| Detection | UV at a suitable wavelength |

| Flow Rate | Typically 1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of this compound, especially in complex mixtures.

| Parameter | Condition |

| Column | A non-polar or medium-polarity column (e.g., DB-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | A temperature gradient to ensure good separation |

| MS Detection | Electron Ionization (EI) with scanning for identification or Selected Ion Monitoring (SIM) for quantification |

Conclusion

This compound (CAS 619-72-7) is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its dual functionality allows for a wide range of chemical transformations, making it a key building block in organic synthesis. Proper understanding of its physicochemical properties, safety precautions, and synthetic and analytical methods is essential for its effective and safe utilization in research and development. Further exploration of its biological activities, such as its role as a radiosensitizer, may open new avenues for its application in medicinal chemistry.

References

- 1. 1,3-Bis[(4-nitrobenzylidene)aminooxy]propane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Oxidation vs. fragmentation in radiosensitization. Reactions of α-alkoxyalkyl radicals with this compound and oxygen. A pulse radiolysis and product analysis study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. orgsyn.org [orgsyn.org]

- 12. The mechanism of action of radiosensitization of conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Nitrobenzonitrile from p-Nitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details two primary synthetic routes for the preparation of 4-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, starting from p-nitrobenzoic acid. The first is a direct, one-pot conversion, while the second is a three-step process proceeding via the corresponding acyl chloride and amide. This document provides comprehensive experimental protocols, quantitative data, and visual workflows to aid in the practical application of these synthetic methods.

Introduction

This compound is a crucial building block in organic synthesis, valued for its utility in the development of a range of molecules, including pharmaceuticals. The presence of the nitro and cyano functionalities allows for diverse chemical transformations. This guide outlines two reliable methods for its synthesis from the readily available starting material, p-nitrobenzoic acid.

Synthetic Pathways

Two principal pathways for the synthesis of this compound from p-nitrobenzoic acid are presented:

-

Route 1: Direct One-Pot Synthesis. This method involves the direct conversion of p-nitrobenzoic acid to this compound in a single reaction vessel.

-

Route 2: Multi-step Synthesis via Intermediates. This pathway proceeds through the formation of 4-nitrobenzoyl chloride and 4-nitrobenzamide (B147303) as key intermediates.

The following sections provide detailed experimental protocols and quantitative data for each synthetic route.

Route 1: Direct One-Pot Synthesis

This synthetic approach offers an efficient conversion of p-nitrobenzoic acid to this compound.

Experimental Protocol

In a 1-liter round-bottomed flask, 100.3 g (0.6 mole) of p-nitrobenzoic acid and 109.9 g (0.64 mole) of p-toluenesulfonamide (B41071) are thoroughly mixed. To this solid mixture, 262.2 g (1.26 moles) of phosphorus pentachloride is added, and the contents are manually stirred to ensure homogeneity. The flask is then equipped with a short distillation column and a thermometer. The reaction is initiated by gentle warming, and the temperature is gradually increased to and maintained at 200-205°C until no more distillate is collected. The cooled reaction mixture is dissolved in 240 ml of pyridine (B92270) with gentle warming. Subsequently, 1.1 liters of water is cautiously added with stirring, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and then stirred in 400 ml of 5% sodium hydroxide (B78521) solution for 30 minutes. The purified product is filtered, washed thoroughly with water, and dried.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 85-90% | [1] |

| Melting Point | 146-147°C | [1] |

Workflow Diagram

References

An In-Depth Technical Guide to the Synthesis of 4-Nitrobenzonitrile via the Sandmeyer Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrobenzonitrile from 4-nitroaniline (B120555) using the Sandmeyer reaction. The document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful application of this important transformation.

Introduction

The Sandmeyer reaction is a versatile and widely used method in organic synthesis for the conversion of primary aromatic amines into a variety of functional groups via a diazonium salt intermediate. This reaction is particularly valuable for the introduction of substituents, such as the cyano group, onto an aromatic ring, which can be challenging to achieve through direct electrophilic substitution. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, making its efficient preparation a topic of significant interest.

The synthesis of this compound via the Sandmeyer reaction proceeds in two primary stages:

-

Diazotization: The conversion of the primary aromatic amine, 4-nitroaniline, into a 4-nitrobenzenediazonium (B87018) salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid.

-

Cyanation: The copper(I)-catalyzed nucleophilic substitution of the diazonium group with a cyanide ion to yield this compound.

Reaction Mechanism and Experimental Workflow

The Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps are initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.

Below are diagrams illustrating the overall experimental workflow and the detailed reaction mechanism.

Caption: A generalized workflow for the two-stage Sandmeyer synthesis of this compound.

Caption: The radical-nucleophilic aromatic substitution (SRNAr) mechanism of the cyanation step.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of this compound via the Sandmeyer reaction, based on established protocols for similar transformations. It is important to note that yields can be highly dependent on the specific reaction conditions and the purity of the starting materials.

Table 1: Reagents and Molar Equivalents

| Reagent | Molar Equivalent (relative to 4-nitroaniline) | Purpose |

| 4-Nitroaniline | 1.0 | Starting material |

| Hydrochloric Acid (conc.) | 2.5 - 3.5 | Acidic medium for diazotization |

| Sodium Nitrite (NaNO₂) | 1.0 - 1.2 | Nitrosating agent |

| Copper(I) Cyanide (CuCN) | 1.0 - 1.5 | Catalyst and cyanide source |

| Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | 1.0 - 1.5 | Additional cyanide source, often used with CuCN |

Table 2: Reaction Conditions and Reported Yields

| Step | Parameter | Value | Notes |

| Diazotization | Temperature | 0 - 5 °C | Critical for diazonium salt stability.[1] |

| Reaction Time | 15 - 30 minutes | After addition of sodium nitrite. | |

| Cyanation | Temperature | 0 - 5 °C (initial), then warm to 50-70 °C | Gradual warming helps to control the reaction rate. |

| Reaction Time | 1 - 2 hours | Or until nitrogen evolution ceases. | |

| Overall | Reported Yield Range | 60 - 85% | Varies based on purity of reagents and reaction scale. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. Extreme caution should be exercised when handling diazonium salts, as they can be explosive when dry. All operations should be carried out in a well-ventilated fume hood.

Diazotization of 4-Nitroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. A fine slurry of 4-nitroaniline hydrochloride should form.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline suspension, ensuring the temperature remains below 5 °C. The tip of the addition funnel or pipette should be below the surface of the liquid to prevent the escape of nitrous fumes.[2]

-

After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 15-30 minutes.

-

Confirm the completion of the reaction by testing for the presence of excess nitrous acid. A drop of the reaction mixture should turn starch-iodide paper blue-black.[2]

-

The resulting cold 4-nitrobenzenediazonium chloride solution should be used immediately in the next step.

Cyanation of 4-Nitrobenzenediazonium Chloride

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in a solution of sodium or potassium cyanide (1.2 eq) in water.

-

Cool this mixture in an ice bath to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution from the previous step to the cyanide solution with vigorous stirring.

-

Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Gently heat the mixture to 50-60 °C to ensure the complete decomposition of the diazonium salt.

Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent such as dichloromethane (B109758) or diethyl ether.

-

Combine the organic layers and wash with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and remove the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Safety Precautions

-

Diazonium Salts: Aryl diazonium salts, especially those with electron-withdrawing groups like the nitro group, are thermally unstable and can be explosive in the solid state. It is crucial to keep them in solution and at low temperatures (0-5 °C).[1]

-

Cyanides: Copper(I) cyanide and alkali metal cyanides are highly toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Quench any residual cyanide with an appropriate reagent before disposal.

-

Acids: Concentrated hydrochloric and sulfuric acids are corrosive. Handle with care.

-

Exothermic Reaction: The decomposition of the diazonium salt can be exothermic. Maintain proper temperature control throughout the reaction.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound via the Sandmeyer reaction. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity.

References

An In-depth Technical Guide to the Mechanisms of 4-Nitrobenzonitrile Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 4-Nitrobenzonitrile, a crucial intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1][2] The document details the core reaction mechanisms, provides structured quantitative data, outlines detailed experimental protocols, and includes visual diagrams of the key chemical transformations.

Synthesis via Sandmeyer Reaction of 4-Nitroaniline (B120555)

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine into an aryl nitrile via a diazonium salt intermediate. This pathway is particularly useful for introducing a cyano group onto the aromatic ring of 4-nitroaniline.[3][4][5]

Reaction Mechanism

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps are:

-

Diazotization: 4-Nitroaniline is treated with a nitrous acid source (typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the 4-nitrobenzenediazonium (B87018) salt.

-

Cyanation: The diazonium salt is then introduced to a solution of copper(I) cyanide. A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.

Caption: The two-step Sandmeyer reaction pathway for this compound synthesis.

Experimental Protocol

Materials:

-

4-Nitroaniline

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

Copper(I) cyanide

-

Water

-

Ice

Procedure:

-

Suspend 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the cooled 4-nitroaniline suspension, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and collect the precipitated this compound by filtration.

-

Wash the crude product with water and purify by recrystallization.

Synthesis from 4-Nitrobenzaldehyde (B150856)

A common and efficient laboratory-scale synthesis of this compound involves the conversion of 4-nitrobenzaldehyde. This method relies on the formation of an oxime intermediate, which is subsequently dehydrated.

Reaction Mechanism

The reaction proceeds in two main stages:

-

Oxime Formation: 4-Nitrobenzaldehyde reacts with hydroxylamine (B1172632) hydrochloride in a suitable solvent to form 4-nitrobenzaldehyde oxime.

-

Dehydration: The oxime is then dehydrated in situ to yield this compound. This step can be facilitated by various dehydrating agents or by heating in a high-boiling solvent like DMSO.

References

The Solubility Profile of 4-Nitrobenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-nitrobenzonitrile in various organic solvents. Understanding the solubility of this key chemical intermediate is crucial for its application in pharmaceutical synthesis, dye manufacturing, and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. Generally, its solubility increases with temperature. The compound exhibits greater solubility in more polar organic solvents, with the exception of isopropanol (B130326) where solubility is lower compared to other alcohols tested. The dissolving capacity in the studied pure solvents follows the order: ethyl acetate (B1210297) > methanol (B129727) > ethanol (B145695) > n-propanol > isopropanol.

Below is a summary of the mole fraction solubility (x) of this compound in several organic solvents at different temperatures.

| Solvent | Temperature (K) | Mole Fraction (x) |

| Methanol | 278.15 | 0.003201 |

| 283.15 | 0.004213 | |

| 288.15 | 0.005488 | |

| 293.15 | 0.007012 | |

| 298.15 | 0.008685 | |

| 303.15 | 0.01041 | |

| 308.15 | 0.01195 | |

| 313.15 | 0.01282 | |

| 318.15 | 0.01346 | |

| Ethanol | 278.15 | 0.002136 |

| 283.15 | 0.002945 | |

| 288.15 | 0.004011 | |

| 293.15 | 0.005389 | |

| 298.15 | 0.007024 | |

| 303.15 | 0.008611 | |

| 308.15 | 0.01003 | |

| 313.15 | 0.01102 | |

| 318.15 | 0.01159 | |

| n-Propanol | 278.15 | 0.001854 |

| 283.15 | 0.002611 | |

| 288.15 | 0.003623 | |

| 293.15 | 0.004945 | |

| 298.15 | 0.006511 | |

| 303.15 | 0.008023 | |

| 308.15 | 0.009314 | |

| 313.15 | 0.01021 | |

| 318.15 | 0.01082 | |

| Isopropanol | 278.15 | 0.001624 |

| 283.15 | 0.002413 | |

| 288.15 | 0.003456 | |

| 293.15 | 0.004811 | |

| 298.15 | 0.006423 | |

| 303.15 | 0.007945 | |

| 308.15 | 0.008311 | |

| 313.15 | 0.008546 | |

| 318.15 | 0.008765 | |

| Ethyl Acetate | 278.15 | 0.04044 |

| 283.15 | 0.05213 | |

| 288.15 | 0.06645 | |

| 293.15 | 0.08311 | |

| 298.15 | 0.1012 | |

| 303.15 | 0.1164 | |

| 308.15 | 0.1289 | |

| 313.15 | 0.1368 | |

| 318.15 | 0.1422 |

Data sourced from the Journal of Chemical & Engineering Data.

Qualitative Solubility:

In addition to the quantitative data, this compound is known to be soluble in the following organic solvents:

-

Acetone

-

Dichloromethane (DCM)

-

Chloroform

-

Acetic acid

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (B87167) (DMSO)

It is slightly soluble in ether and sparingly soluble in water.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of this compound. The choice of method depends on the required accuracy, the properties of the solvent, and the available equipment.

Isothermal Equilibrium Method followed by HPLC Analysis

This is a precise method for determining solubility at various temperatures.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vessel.

-

Equilibration: The mixture is agitated in a thermostated water bath at a constant temperature for a sufficient time to reach equilibrium. This is typically determined by ensuring that the concentration of the solute in the solution does not change over time.

-

Phase Separation: Once equilibrium is reached, the agitation is stopped, and the solid and liquid phases are allowed to separate.

-

Sampling: A sample of the supernatant (the clear liquid phase) is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid particles.

-

Analysis: The concentration of this compound in the sample is determined using High-Performance Liquid Chromatography (HPLC). A calibration curve is typically used for accurate quantification.

-

Data Calculation: The mole fraction solubility is calculated from the measured concentration.

Gravimetric Method

This is a simpler, classical method for determining solubility.

Methodology:

-

Saturation: A saturated solution is prepared by adding an excess of this compound to a known volume of the solvent and stirring until equilibrium is reached.

-

Filtration: The saturated solution is filtered to remove any undissolved solid.

-

Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated, leaving behind the dissolved this compound.

-

Weighing: The container with the residue is weighed again. The mass of the dissolved solute is determined by the difference in weight.

-

Calculation: The solubility is calculated as the mass of solute per volume or mass of the solvent.

Spectroscopic Method

This method is useful for compounds that have a distinct chromophore and can be readily detected by UV-Vis spectroscopy.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to create a calibration curve.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the previous methods.

-

Dilution and Measurement: A small, accurately measured volume of the clear saturated solution is diluted with the solvent to bring the concentration within the range of the calibration curve. The absorbance of the diluted solution is then measured.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

Factors Influencing Solubility and Determination Workflow

The solubility of an organic compound like this compound is governed by several factors, primarily the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful guideline. The presence of both a polar nitro group and a polar nitrile group on the aromatic ring of this compound influences its solubility characteristics.

The following diagram illustrates the logical workflow for determining and understanding the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in various chemical processes. This guide provides quantitative data for a range of common solvents and details robust experimental protocols for its determination. By understanding the factors that influence solubility and employing systematic experimental workflows, researchers can optimize reaction conditions, improve product yields, and facilitate the development of new applications for this versatile compound.

Spectroscopic Analysis of 4-Nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₄N₂O₂, with a molecular weight of 148.12 g/mol .[1][2] This information is foundational for the interpretation of the spectroscopic data presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Solvent |

| 8.35 | Doublet | 8.0 | 2H | H-3, H-5 | CDCl₃ |

| 7.89 | Doublet | 8.0 | 2H | H-2, H-6 | CDCl₃ |

Data sourced from reference[3]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 150.0 | C-4 (ipso-NO₂) | CDCl₃ |

| 133.4 | C-2, C-6 | CDCl₃ |

| 124.2 | C-3, C-5 | CDCl₃ |

| 118.2 | C-1 (ipso-CN) | CDCl₃ |

| 116.7 | CN | CDCl₃ |

Data sourced from reference[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 2254 | C≡N (Nitrile) |

| 1520-1530 | NO₂ (Asymmetric Stretch) |

| 1340-1350 | NO₂ (Symmetric Stretch) |

| ~1600 | C=C (Aromatic) |

Data interpretation based on general principles of IR spectroscopy.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 148 | 44.4 | [M]⁺ (Molecular Ion) |

| 102 | 100.0 | [M-NO₂]⁺ |

| 75 | 30.1 | [C₆H₃]⁺ |

Data sourced from reference[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a concentration suitable for the instrument's sensitivity.[6]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz) is used to acquire the spectra.[7][8]

-

Data Acquisition: For ¹H NMR, the spectral width is set to encompass all proton signals, typically from 0 to 10 ppm. For ¹³C NMR, a wider spectral width is used, generally from 0 to 200 ppm.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[6][9]

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples like this compound, the sample can be prepared as a KBr pellet or a Nujol mull.[10] Alternatively, a solution can be prepared using a suitable solvent that has minimal interference in the IR region of interest.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.[4]

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the final IR spectrum.

-

Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically through a direct insertion probe for solids or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.[11][12]

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).[11][13]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[11][12]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[11][12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzonitrile, 4-nitro- [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound(619-72-7) IR Spectrum [chemicalbook.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. This compound(619-72-7) 1H NMR [m.chemicalbook.com]

- 8. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fiveable.me [fiveable.me]

An In-depth Technical Guide to 4-Nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data, a conceptual experimental workflow, and a logical diagram relevant to the study and application of 4-Nitrobenzonitrile, a key intermediate in various chemical syntheses.

Core Molecular Data

This compound is an organic compound featuring a benzene (B151609) ring substituted with a nitrile (-CN) and a nitro (-NO2) group. This structure makes it a valuable precursor in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2]

Table 1: Molecular and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₄N₂O₂ | [1][3][4][5][6] |

| Molecular Weight | 148.12 g/mol | [1][3][4] |

| Alternate Names | 4-Cyanonitrobenzene, p-Nitrobenzonitrile | [3][4][5] |

| CAS Number | 619-72-7 | [3][4][5] |

| Appearance | Light yellow to white crystalline powder | [1][6][7] |

| Melting Point | 142 - 147 °C | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone.[2][7] |

Conceptual Experimental Protocol: Synthesis via Sandmeyer Reaction

The following outlines a generalized methodology for the synthesis of this compound from 4-nitroaniline (B120555), a common laboratory-scale preparation.

Objective: To synthesize this compound by diazotization of 4-nitroaniline followed by a Sandmeyer reaction.

Materials:

-

4-nitroaniline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Ice

-

Distilled water

-

Organic solvent (e.g., Dichloromethane)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Diazotization:

-

Dissolve 4-nitroaniline in a solution of hydrochloric acid and water.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature. Stir continuously until the reaction is complete, indicated by a positive starch-iodide paper test for nitrous acid.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Slowly add the cold diazonium salt solution from the previous step to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure completion of the reaction, observed by the cessation of nitrogen gas evolution.

-

-

Isolation and Purification:

-

Cool the reaction mixture and extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with water and then with a dilute sodium hydroxide (B78521) solution to remove any unreacted starting materials or byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals.

-

-

Characterization:

-

Determine the melting point of the purified product and compare it with the literature value.

-

Analyze the product using techniques such as Infrared (IR) spectroscopy to identify the characteristic nitrile and nitro group stretches, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the aromatic structure.

-

Visualized Logical Workflow

The following diagram illustrates the key stages in a typical workflow for the synthesis and analysis of this compound.

Caption: Conceptual workflow for the synthesis and analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 619-72-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Benzonitrile, 4-nitro- [webbook.nist.gov]

- 6. shuangdingchemistry.com [shuangdingchemistry.com]

- 7. Page loading... [wap.guidechem.com]

The Nitro Group's Potent Influence: A Technical Deep Dive into the Electron-Withdrawing Effects in 4-Nitrobenzonitrile

For Immediate Release

Shanghai, China – December 16, 2025 – 4-Nitrobenzonitrile, a seemingly simple aromatic compound, plays a pivotal role as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its utility is largely dictated by the powerful electron-withdrawing effects of the nitro group, which significantly modulates the molecule's reactivity and electronic properties. This technical guide provides an in-depth analysis of these effects, offering valuable data and experimental insights for researchers, scientists, and drug development professionals.

The presence of the strongly electron-withdrawing nitro group (-NO₂) at the para position to the nitrile group (-CN) profoundly influences the electronic distribution within the benzene (B151609) ring. This effect is twofold: a strong -I (negative inductive) effect, pulling electron density through the sigma bonds, and a powerful -M (negative mesomeric or resonance) effect, delocalizing pi-electrons from the ring onto the nitro group. This concerted electron withdrawal deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr).

Quantitative Analysis of Electronic Effects

The electron-withdrawing strength of the substituents can be quantified using Hammett constants (σ). These parameters provide a measure of the electronic influence of a substituent on the reactivity of a reaction center.

| Parameter | Value | Interpretation |

| Hammett Constant (σp) of -NO₂ | 0.78 | Indicates a very strong electron-withdrawing effect by resonance and induction. |

| Hammett Constant (σp) of -CN | 0.66 | Indicates a strong electron-withdrawing effect, primarily through induction. |

| Calculated Dipole Moment | ~1.5 - 2.0 D | The significant dipole moment reflects the substantial charge separation within the molecule, with a partial negative charge on the nitro group and a partial positive charge on the aromatic ring. |

Spectroscopic Signature of Electron Withdrawal

The electronic perturbations induced by the nitro group are clearly observable in the spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The deshielding effect of the electron-withdrawing groups is evident in the ¹H and ¹³C NMR spectra. The aromatic protons and carbons of this compound resonate at a downfield (higher ppm) chemical shift compared to unsubstituted benzonitrile.

| Nucleus | Chemical Shift (δ) in CDCl₃ | Assignment |

| ¹H NMR | 8.37 ppm (d, J = 8.7 Hz, 2H) | Protons ortho to the -NO₂ group |

| 7.90 ppm (d, J = 8.7 Hz, 2H) | Protons ortho to the -CN group | |

| ¹³C NMR | 150.06 ppm | Carbon attached to the -NO₂ group |

| 133.50 ppm | Carbons ortho to the -CN group | |

| 124.30 ppm | Carbons ortho to the -NO₂ group | |

| 118.35 ppm | Carbon of the -CN group | |

| 116.80 ppm | Carbon attached to the -CN group |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The vibrational frequencies in the FT-IR spectrum also reflect the electronic environment of the functional groups.

| Vibrational Mode | Frequency (cm⁻¹) |

| C≡N stretch | ~2230 |

| Asymmetric NO₂ stretch | ~1530 |

| Symmetric NO₂ stretch | ~1350 |

Reactivity Profile: A Tale of Two Effects

The potent electron-withdrawing nature of the nitro group dictates the reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The most significant consequence of the nitro group's electron-withdrawing effect is the pronounced activation of the aromatic ring towards nucleophilic attack. The carbon atom attached to a potential leaving group (if present) and the carbon atom attached to the nitro group become highly electrophilic. This makes SNAr reactions a key synthetic route for modifying this scaffold.

Reduction of the Nitro Group

The nitro group itself can be readily reduced to an amino group (-NH₂), providing a pathway to 4-aminobenzonitrile, a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.

Cycloaddition Reactions

The electron-deficient nature of the aromatic ring can also influence its participation in certain cycloaddition reactions.

Application in Drug Development: The Case of Bicalutamide

A prime example of the synthetic utility of this compound is its role as a key precursor in the synthesis of Bicalutamide, a non-steroidal anti-androgen drug used in the treatment of prostate cancer.

Bicalutamide functions by competitively inhibiting the androgen receptor, thereby preventing testosterone (B1683101) and dihydrotestosterone (B1667394) from promoting the growth of prostate cancer cells.

Biological Activity of 4-Nitrobenzonitrile Derivatives: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-nitrobenzonitrile scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active compounds.[1][2] Its unique electronic properties, conferred by the electron-withdrawing nitro (-NO₂) and nitrile (-C≡N) groups, make it a valuable building block for developing novel therapeutic agents.[1][3] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to support ongoing research and drug discovery efforts.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. The incorporation of the this compound moiety into larger molecular structures can significantly enhance their antimicrobial potency.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected this compound derivatives, with the Minimum Inhibitory Concentration (MIC) indicating the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Structure/Name | Target Microorganism | MIC (μg/mL) | Reference |